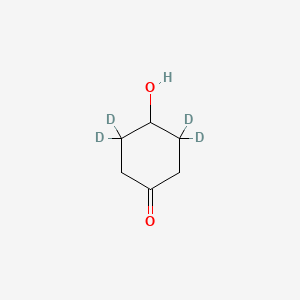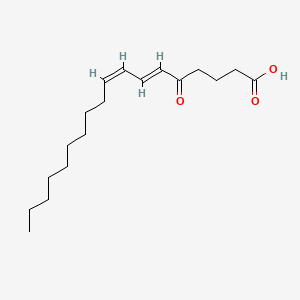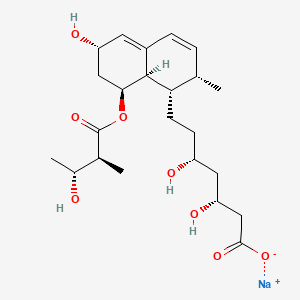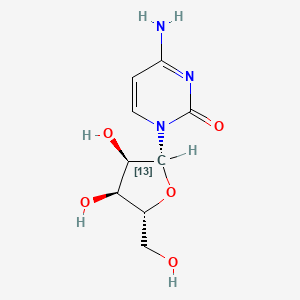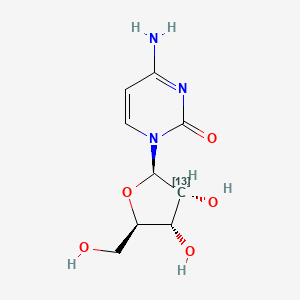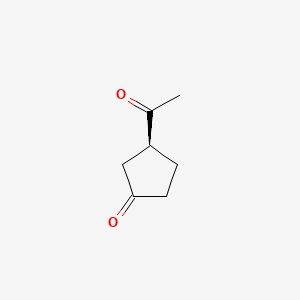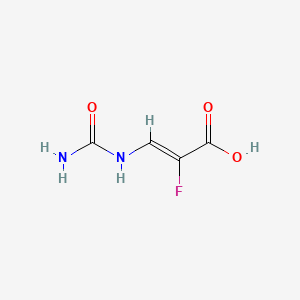
Phenindamine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenindamine-d3 Hydrochloride is a deuterium-labeled analogue of Phenindamine, an antihistamine and anticholinergic compound. It is primarily used in scientific research to study metabolic pathways, environmental pollutants, and clinical diagnostics. The compound is characterized by its molecular formula C19H17D3ClN and a molecular weight of 300.84.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenindamine-d3 Hydrochloride is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Phenindamine molecule. The synthetic route typically involves the following steps:
Deuteration: Introduction of deuterium atoms into the Phenindamine molecule.
Hydrochloride Formation: Conversion of the deuterated Phenindamine into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phenindamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Phenindamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Wirkmechanismus
Phenindamine-d3 Hydrochloride exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells. By antagonizing the pharmacological effects of histamine, it reduces the intensity of allergic reactions and tissue injury responses involving histamine release . This mechanism is similar to that of other antihistamines, which decrease the normal histamine response from cells, consequently reducing allergic symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenindamine: The non-deuterated analogue of Phenindamine-d3 Hydrochloride, used for similar purposes but without the deuterium labeling.
Cyproheptadine: Another antihistamine and anticholinergic compound closely related to Phenindamine.
Chlorpheniramine: A widely used antihistamine with similar pharmacological properties.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise studies of metabolic pathways and environmental pollutants. The deuterium atoms provide a distinct advantage in tracking and analyzing the compound’s behavior in various biological and environmental systems.
Eigenschaften
CAS-Nummer |
1346603-22-2 |
|---|---|
Molekularformel |
C19H20ClN |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
9-phenyl-2-(trideuteriomethyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;hydrochloride |
InChI |
InChI=1S/C19H19N.ClH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,19H,11-13H2,1H3;1H/i1D3; |
InChI-Schlüssel |
QOBFRYKYYDPOEC-NIIDSAIPSA-N |
SMILES |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Kanonische SMILES |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Synonyme |
2,3,4,9-Tetrahydro-2-(methyl-d3)-9-phenyl-1H-indeno[2,1-c]pyridine Hydrochloride; 1,2,3,4-Tetrahydro-2-(methyl-d3)-9-phenyl-2-azafluorene Hydrochloride; 2-(Methyl-d3)-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene Hydrochloride; Nu 1504-d3; Thephorin-d3 H |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


